REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2:15][C:16]1[CH:17]=[C:18]([C:25]([OH:27])=[O:26])[CH:19]=[C:20]([CH:24]=1)[C:21]([OH:23])=[O:22].O>CO.[N+]([O-])([O-])=O.[Ag+]>[C:21]([C:20]1[CH:24]=[C:16]([N:15]=[C:3]2[CH:4]=[C:5]3[C:14](=[N:13][C:12]4[C:7]([S:6]3)=[CH:8][CH:9]=[CH:10][CH:11]=4)[CH:1]=[CH:2]2)[CH:17]=[C:18]([C:25]([OH:27])=[O:26])[CH:19]=1)([OH:23])=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solid product was then collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (50 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in MeOH (500 mL)
|
Type
|
ADDITION
|
Details
|
containing concentrated aqueous NH4OH (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
to remove Ag
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to ca. half its original volume under reduced pressure and refrigerated overnight at 5° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite (Celite Corp.)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo until solid
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
FILTRATION
|
Details
|
The resulting solution (ca. 100 mL) was again filtered through Celite
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (900 mL)
|
Type
|
WAIT
|
Details
|
to stand for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The red solid that separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N=C1C=CC2=NC3=CC=CC=C3SC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |